magnesium;2-pent-4-ynoxyoxane;bromide

Description

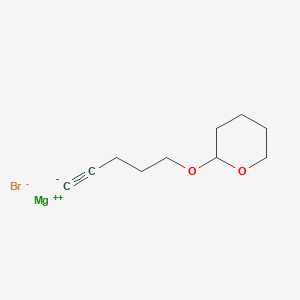

Magnesium;2-pent-4-ynoxyoxane;bromide is an organomagnesium compound hypothesized to belong to the Grignard reagent family (RMgX, where R = organic group, X = halide). Its structure combines magnesium bromide (MgBr₂) with a 2-pent-4-ynoxyoxane moiety—a cyclic ether (oxane) substituted with a pent-4-ynoxy group.

Properties

CAS No. |

169170-74-5 |

|---|---|

Molecular Formula |

C10H15BrMgO2 |

Molecular Weight |

271.43 g/mol |

IUPAC Name |

magnesium;2-pent-4-ynoxyoxane;bromide |

InChI |

InChI=1S/C10H15O2.BrH.Mg/c1-2-3-5-8-11-10-7-4-6-9-12-10;;/h10H,3-9H2;1H;/q-1;;+2/p-1 |

InChI Key |

HKZOEMFTUSGLNE-UHFFFAOYSA-M |

Canonical SMILES |

[C-]#CCCCOC1CCCCO1.[Mg+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;2-pent-4-ynoxyoxane;bromide typically involves the reaction of magnesium with an appropriate organic halide in the presence of a suitable solvent. One common method is the Grignard reaction, where magnesium metal reacts with an organic bromide in an anhydrous ether solvent to form the desired organomagnesium compound . The reaction is usually carried out under an inert atmosphere to prevent the reaction of magnesium with moisture or oxygen.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with reflux condensers to maintain the reaction temperature and prevent the loss of volatile solvents. The reaction mixture is typically stirred continuously to ensure complete reaction of the magnesium metal with the organic bromide.

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-pent-4-ynoxyoxane;bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers such as carbonyl groups to form alcohols.

Oxidation: The organic moiety can undergo oxidation reactions, leading to the formation of various oxidized products.

Substitution: The bromide ion can be substituted by other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include carbonyl compounds (for nucleophilic addition), oxidizing agents (for oxidation reactions), and various nucleophiles (for substitution reactions). The reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of the organomagnesium compound.

Major Products Formed

The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while oxidation reactions could produce ketones or carboxylic acids.

Scientific Research Applications

Magnesium;2-pent-4-ynoxyoxane;bromide has several scientific research applications, including:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Medicinal Chemistry: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is employed in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of magnesium;2-pent-4-ynoxyoxane;bromide involves the formation of a reactive organomagnesium species that can participate in nucleophilic addition, substitution, and other reactions. The magnesium atom acts as a Lewis acid, coordinating with the organic moiety and facilitating the transfer of electrons to electrophilic centers . This coordination enhances the reactivity of the compound and allows it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with phenylmagnesium bromide, N-propenylmagnesium bromide, and other brominated organomagnesium reagents (Table 1).

Table 1: Key Properties of Magnesium;2-Pent-4-ynoxyoxane;Bromide and Analogues

Key Observations:

- Reactivity: this compound’s alkynyl ether group may enable unique reactivity, such as participating in Sonogashira couplings or [2+2] cycloadditions, unlike phenylmagnesium bromide (aryl-focused) or N-propenylmagnesium bromide (alkene-focused) .

- Safety : Like all magnesium bromides, it likely shares hazards such as acute toxicity (H302) and respiratory irritation (H335), as seen in MgBr₂’s safety data .

Thermochemical Data:

- Magnesium bromide (MgBr₂): ΔfH°gas = -302.92 kJ/mol; S°gas = 301.03 J/mol·K . Organomagnesium derivatives like the target compound may exhibit lower thermal stability due to the organic moiety.

- Synthetic Pathways: While and describe brominated triazine and indazole syntheses, this compound might be synthesized via halide exchange or direct magnesium insertion into a pre-formed bromoether, analogous to Grignard preparation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.